N~1~-BENZYL-N~1~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-4-ISOBUTYL-1-BENZENESULFONAMIDE
Overview
Description
N~1~-BENZYL-N~1~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-4-ISOBUTYL-1-BENZENESULFONAMIDE is a complex organic compound that features a sulfonamide group, a pyrazole ring, and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-BENZYL-N~1~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-4-ISOBUTYL-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. One common method involves the reaction of 4-isobutylbenzenesulfonyl chloride with N-benzyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N~1~-BENZYL-N~1~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-4-ISOBUTYL-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkoxides or amines in polar solvents.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N~1~-BENZYL-N~1~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-4-ISOBUTYL-1-BENZENESULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science: Investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N1-BENZYL-N~1~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-4-ISOBUTYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The pyrazole ring can interact with various receptors and enzymes, modulating their activity. These interactions can lead to the compound’s observed biological effects, such as anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-methylbenzenesulfonamide
- N-benzyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-tert-butylbenzenesulfonamide
- N-benzyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-chlorobenzenesulfonamide
Uniqueness
N~1~-BENZYL-N~1~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-4-ISOBUTYL-1-BENZENESULFONAMIDE is unique due to the presence of the isobutyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to similar compounds .
Properties
IUPAC Name |
N-benzyl-N-[(1-ethylpyrazol-4-yl)methyl]-4-(2-methylpropyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2S/c1-4-25-16-22(15-24-25)18-26(17-21-8-6-5-7-9-21)29(27,28)23-12-10-20(11-13-23)14-19(2)3/h5-13,15-16,19H,4,14,17-18H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSAVHGCUDCANX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)CC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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